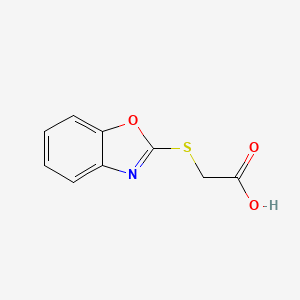

(1,3-Benzoxazol-2-ylthio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

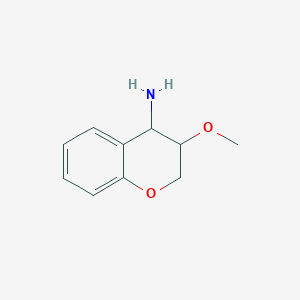

“(1,3-Benzoxazol-2-ylthio)acetic acid” is a product used for proteomics research . It has a molecular formula of C9H7NO3S and a molecular weight of 209.222 .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of “(1,3-Benzoxazol-2-ylthio)acetic acid” is represented by the formula C9H7NO3S . The molecular weight is 209.222 .Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

“(1,3-Benzoxazol-2-ylthio)acetic acid” has a molecular weight of 209.222 . The density is 1.48g/cm3, and it has a boiling point of 399.4ºC at 760mmHg .Scientific Research Applications

Antimicrobial Activity

(1,3-Benzoxazol-2-ylthio)acetic acid: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized a series of benzoxazole analogues and evaluated their in vitro antibacterial and antifungal activities . Notably:

PTP1B Inhibition for Diabetes Treatment

Researchers have designed and synthesized acetylamino benzoic acid derivatives, including (1,3-Benzoxazol-2-ylthio)acetic acid , as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B plays a crucial role in insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Synthetic Strategies and Cytotoxic Activity

Various synthetic pathways have been explored to create benzoxazole derivatives. For instance, oxidative coupling reactions have led to the synthesis of 2-substituted benzoxazole acetic acid derivatives with potential cytotoxic activity .

Medicinal Chemistry Intermediates

Benzoxazole derivatives serve as intermediates for preparing new biological materials. Their wide spectrum of pharmacological activities includes anti-inflammatory, antimycobacterial, antihistamine, and melatonin receptor antagonism .

Other Applications

While not exhaustive, benzoxazole derivatives have also been studied for their 5-HT3 antagonistic effect, inhibition of hepatitis C virus, and Rho-kinase inhibition .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Mode of Action

It is known that benzoxazole derivatives can interact with their targets to induce various biological effects .

Biochemical Pathways

Given the wide range of pharmacological activities associated with benzoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .

Result of Action

Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the study and development of “(1,3-Benzoxazol-2-ylthio)acetic acid” and similar compounds could be a promising direction for future research.

properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIJIHZQKNAQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzoxazol-2-ylthio)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)